molecular formula C17H12ClNO4S B12533971 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one CAS No. 708244-87-5

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one

Cat. No.: B12533971
CAS No.: 708244-87-5
M. Wt: 361.8 g/mol
InChI Key: MAEAKPMUFXDMAY-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyranone core with chloro, methanesulfonyl, and pyridinyl substituents, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyranone precursor and introduce the chloro, methanesulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyranones.

Scientific Research Applications

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activity or cellular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[4-(methylsulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one: Similar structure with a methylsulfonyl group instead of methanesulfonyl.

    5-Chloro-2-[4-(ethylsulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one: Features an ethylsulfonyl group, providing different steric and electronic properties.

Uniqueness

The uniqueness of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one lies in its specific combination of substituents, which confer distinct reactivity and potential applications. Its methanesulfonyl group, in particular, offers unique chemical properties compared to other sulfonyl derivatives.

Properties

CAS No.

708244-87-5

Molecular Formula

C17H12ClNO4S

Molecular Weight

361.8 g/mol

IUPAC Name

5-chloro-2-(4-methylsulfonylphenyl)-3-pyridin-3-ylpyran-4-one

InChI

InChI=1S/C17H12ClNO4S/c1-24(21,22)13-6-4-11(5-7-13)17-15(12-3-2-8-19-9-12)16(20)14(18)10-23-17/h2-10H,1H3

InChI Key

MAEAKPMUFXDMAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C(=CO2)Cl)C3=CN=CC=C3

Origin of Product

United States

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